5-(Morpholin-4-ylcarbonyl)adamantan-2-one
Overview
Description
5-(Morpholin-4-ylcarbonyl)adamantan-2-one , also known by its chemical formula C15H21NO3 , is a synthetic compound. It falls within the class of adamantane derivatives . The compound features a morpholine group attached to the adamantane scaffold, resulting in its unique structure.
Synthesis Analysis
The synthesis of this compound involves several steps. While I don’t have specific papers at hand, the general approach includes the following:
- Adamantane Derivative Formation : Start with an adamantane precursor and introduce the morpholine moiety.
- Morpholine Introduction : React the adamantane derivative with morpholine under appropriate conditions to form the desired product.
Molecular Structure Analysis
The molecular structure of 5-(Morpholin-4-ylcarbonyl)adamantan-2-one consists of:
- An adamantane core , which is a rigid, cage-like structure.
- A morpholine group attached to one of the adamantane’s carbon atoms.
- A carbonyl group (C=O) at the 2-position of the adamantane ring.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Hydrolysis : The carbonyl group can undergo hydrolysis to yield a carboxylic acid and a morpholine derivative.
- Substitution Reactions : The morpholine nitrogen can be substituted with other functional groups.
- Reduction : Reduction of the carbonyl group may lead to the corresponding alcohol.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 263.34 g/mol.
- Solubility : Solubility may vary depending on the solvent.
- Melting Point : Not specified in the available data.
- Appearance : Likely a solid or crystalline material.
Safety And Hazards
- Safety Data Sheet (SDS) : Refer to the SDS for detailed safety information.
- Handling Precautions : Handle with care, following standard laboratory safety protocols.
- Potential Hazards : As with any chemical, avoid inhalation, skin contact, and ingestion.
Future Directions
Research on 5-(Morpholin-4-ylcarbonyl)adamantan-2-one could explore:
- Biological Activity : Investigate its potential as a drug candidate or probe.
- Derivatives : Synthesize derivatives to enhance specific properties.
- Mechanistic Studies : Understand its interactions with biological targets.
Remember that this analysis is based on available information, and further research may provide additional insights. Always consult relevant scientific literature for more in-depth details.
properties
IUPAC Name |
5-(morpholine-4-carbonyl)adamantan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-13-11-5-10-6-12(13)9-15(7-10,8-11)14(18)16-1-3-19-4-2-16/h10-12H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEPZBYNNOTFAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C23CC4CC(C2)C(=O)C(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholin-4-ylcarbonyl)adamantan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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